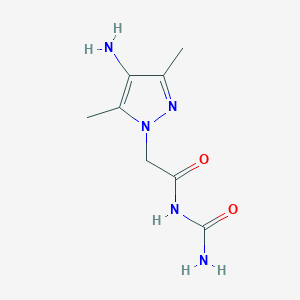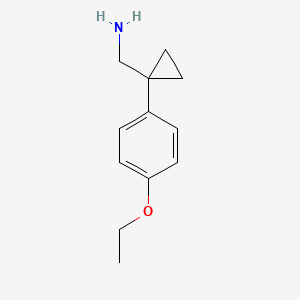
(1-(4-Ethoxyphenyl)cyclopropyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(4-Ethoxyphenyl)cyclopropyl)methanamine is an organic compound characterized by the presence of a cyclopropyl group attached to a methanamine moiety, with an ethoxyphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(4-Ethoxyphenyl)cyclopropyl)methanamine typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the methanamine group. One common method involves the reaction of 4-ethoxyphenylmagnesium bromide with cyclopropylcarboxaldehyde, followed by reductive amination to introduce the methanamine group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methanamine group, using reagents like alkyl halides to form substituted amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Alkyl halides
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Amine derivatives
Substitution: Substituted amines
Scientific Research Applications
(1-(4-Ethoxyphenyl)cyclopropyl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-(4-Ethoxyphenyl)cyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
- (1-(4-Methoxyphenyl)cyclopropyl)methanamine
- (1-(4-Chlorophenyl)cyclopropyl)methanamine
- (1-(4-Fluorophenyl)cyclopropyl)methanamine
Comparison: Compared to its analogs, (1-(4-Ethoxyphenyl)cyclopropyl)methanamine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specific research applications where the ethoxy group plays a critical role.
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
[1-(4-ethoxyphenyl)cyclopropyl]methanamine |
InChI |
InChI=1S/C12H17NO/c1-2-14-11-5-3-10(4-6-11)12(9-13)7-8-12/h3-6H,2,7-9,13H2,1H3 |
InChI Key |
ZLLKVRVXZUQMCR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2(CC2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



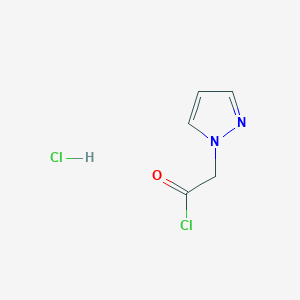
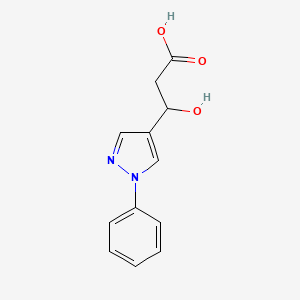


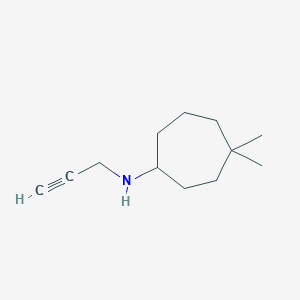
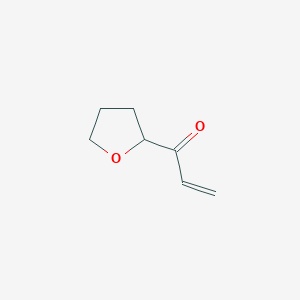
![2'-Fluoro-3'-methoxy-4-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B15324528.png)

![4-[(tert-butoxy)carbonyl]-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid](/img/structure/B15324548.png)
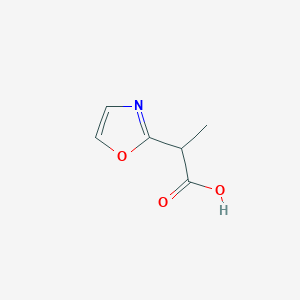
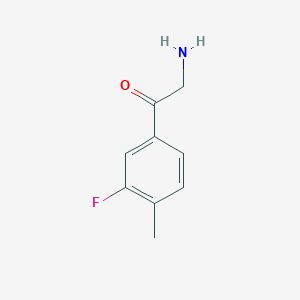
![6-[(2S)-2-aminopropoxy]pyridine-2-carboxylic acid dihydrochloride](/img/structure/B15324572.png)
